Mutant IDH1 inhibitors are a class of small molecule compounds designed to target and inhibit the activity of mutated isocitrate dehydrogenase 1 (IDH1) enzymes found in various cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma. [, , , , , , , , , ]
These mutations typically occur at residue arginine 132 (R132), most commonly as R132H. [, , , , , , ] While wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic activity, reducing α-KG to D-2-hydroxyglutarate (D-2-HG). [, , , , , , ] D-2-HG, an oncometabolite, competitively inhibits α-KG-dependent enzymes, leading to epigenetic dysregulation, impaired cellular differentiation, and tumorigenesis. [, , , , , , , ]
Mutant IDH1 inhibitors aim to block the production of D-2-HG, reversing the aberrant epigenetic landscape, promoting differentiation, and ultimately suppressing tumor growth. [, , , , , , , ] These inhibitors are highly selective for mutant IDH1, sparing wild-type IDH1 and exhibiting minimal effects on other metabolic enzymes. [, , , , , , , ]
Various synthesis strategies have been employed to develop mutant IDH1 inhibitors. Many papers discuss the optimization of specific chemical scaffolds to improve potency, selectivity, and pharmacokinetic properties. [, ]
For example, the development of IDH305 involved exploring 3-pyrimidin-4-yl-oxazolidin-2-ones as potential inhibitors. [] Optimization focused on targeting an allosteric induced pocket of IDH1R132H and improving brain penetration. [] Another study focused on optimizing 3-pyrimidin-4-yl-oxazolidin-2-ones by enhancing in vitro and in vivo metabolic stability. [] This led to the identification of compound 19, a potent and selective mutant IDH1 inhibitor with excellent oral bioavailability and brain penetration in rodents. []
Mutant IDH1 inhibitors function by selectively binding to the mutant IDH1 enzyme and blocking its neomorphic catalytic activity. [, , , , , ] This inhibition prevents the conversion of α-KG to D-2-HG, reducing D-2-HG levels in the cell. [, , , , , , , ]
The lowered D-2-HG levels reverse the aberrant epigenetic landscape caused by the oncometabolite, leading to the reactivation of α-KG-dependent enzymes, including histone and DNA demethylases. [, , , , , , ] This, in turn, promotes cellular differentiation and suppresses the proliferation and survival of cancer cells. [, , , , , , ]
For instance, treatment with the mutant IDH1 inhibitor AGI-5198 has been shown to decrease D-2-HG levels and inhibit colony formation, migration, and cell cycling while inducing apoptosis in human chondrosarcoma cells. [] Similarly, DS-1001b significantly decreased 2-HG levels and tumor growth in subcutaneous and intracranial xenograft models derived from a patient with glioblastoma harboring the IDH1 mutation. []
In AML, mutant IDH1 inhibitors, like BAY-1436032, have demonstrated efficacy by promoting differentiation, inhibiting leukemia stem cell self-renewal, and prolonging survival in preclinical models. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: